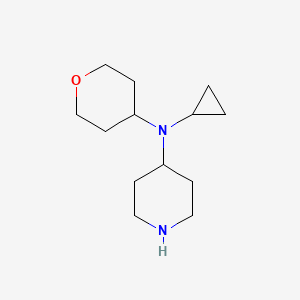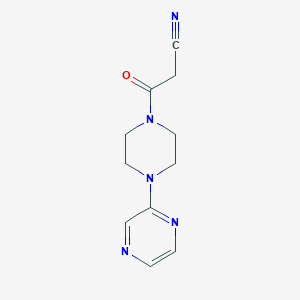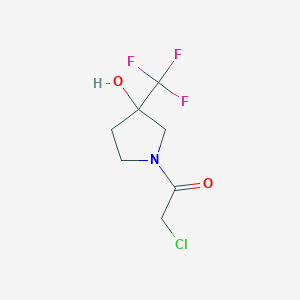
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
Descripción general
Descripción
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one, also known as 4-Pyridylpiperazine (4-PP), is an organic compound that is used in a variety of scientific applications. 4-PP is a heterocyclic compound that is composed of a pyridine ring and a piperazine ring, connected by an amide link. It is a versatile compound that has been used in various fields of research, including organic synthesis, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Platelet Aggregation Inhibition
Research has identified compounds related to 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one that exhibit potent inhibition of platelet aggregation. These compounds were optimized for pharmacokinetic properties and exhibited effectiveness in human platelet-rich plasma assays. This finding suggests potential applications in cardiovascular disease treatment (Parlow et al., 2010).
Antihypertensive and Antiarrhythmic Effects
Some derivatives of 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one have shown strong antiarrhythmic and antihypertensive activities. These effects are linked to their alpha-adrenolytic properties, indicating their potential use in managing cardiac conditions (Malawska et al., 2002).
Anticancer Activity
Several synthesized derivatives of this compound have demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This suggests a promising avenue for developing new anticancer therapies (Kumar et al., 2013).
Antimicrobial Properties
Research has shown that certain pyridine derivatives related to 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one possess antimicrobial activity. These findings open up possibilities for developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Characterization
Studies have focused on the efficient synthesis and characterization of related compounds, which is crucial for understanding their properties and potential applications in pharmaceuticals and other scientific areas (Feng, 2011).
Propiedades
IUPAC Name |
2-amino-1-(4-pyridin-4-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-10(13)12(17)16-8-6-15(7-9-16)11-2-4-14-5-3-11/h2-5,10H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZGEMXPGOXRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)
![4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477425.png)











